molecular formula C14H19N3O B2525255 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide CAS No. 436811-10-8

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide

Cat. No. B2525255
CAS RN: 436811-10-8
M. Wt: 245.326
InChI Key: CVCDKHDTHVZZKC-UHFFFAOYSA-N
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Description

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide is a unique chemical compound. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The empirical formula is C11H13N3O and it has a molecular weight of 203.24 .


Molecular Structure Analysis

The molecular structure of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide is characterized by an indole moiety that carries an alkyl chain at the 3-position . The molecular formula is C11H13N3O , and it has a molecular weight of 203.24 .

Safety And Hazards

The safety information available indicates that 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This suggests that it may be harmful if swallowed .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-7-16-14(18)12(15)8-10-9-17-13-6-4-3-5-11(10)13/h3-6,9,12,17H,2,7-8,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDKHDTHVZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide

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